molecular formula C10H18 B14169180 Cyclopentene, 1-pentyl- CAS No. 4291-98-9

Cyclopentene, 1-pentyl-

Cat. No.: B14169180
CAS No.: 4291-98-9
M. Wt: 138.25 g/mol
InChI Key: QCNVZKGTZWZQPR-UHFFFAOYSA-N
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Description

Cyclopentene, 1-pentyl- (CAS 4291-98-9) is a substituted cyclopentene derivative with the molecular formula C₁₀H₁₈. Its structure consists of a cyclopentene ring (a five-membered cycloalkene) substituted with a pentyl group at the 1-position. Key thermodynamic and physicochemical properties derived from computational and experimental studies include:

Property Value Unit Source
Boiling Point (Tboil) 452.29 K Joback Calculated
ΔfH° (gas phase) -122.60 kJ/mol Joback Calculated
logPoct/wat 3.677 - Crippen Calculated
Ionization Energy (IE) 8.45 ± 0.02 eV NIST

The compound’s relatively high hydrophobicity (logP = 3.677) and moderate boiling point suggest applications in organic synthesis and materials science. Its ionization energy aligns with typical unsaturated hydrocarbons, indicating stability under standard conditions .

Properties

IUPAC Name

1-pentylcyclopentene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-3-4-7-10-8-5-6-9-10/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNVZKGTZWZQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195562
Record name Cyclopentene, 1-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4291-98-9
Record name Cyclopentene, 1-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentene, 1-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of cyclopentene, 1-pentyl- involves its reactivity due to the presence of a double bond in the cyclopentene ring. This double bond allows it to participate in addition reactions, where it can form new bonds with other atoms or molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural Analogs: Substituted Cyclopentenes

1-Methylcyclopentene (CAS 693-89-0)
  • Molecular Formula : C₆H₁₀
  • Boiling Point: Not explicitly provided, but cyclopentene derivatives generally exhibit lower boiling points than linear alkenes due to reduced molecular weight .
Cyclopentene, 1-(4-Pentenyl)- (C₁₀H₁₆)
  • Structure : Features a cyclopentene ring with a 4-pentenyl side chain.
  • Molecular Weight : 136.238 g/mol .
  • Key Difference : The unsaturated side chain (pentenyl vs. pentyl) introduces additional sites for electrophilic attack, enhancing reactivity in polymerization or Diels-Alder reactions compared to 1-pentylcyclopentene .
Cyclopentene, 3-Pentyl- (C₁₀H₁₈)
  • A structural isomer of 1-pentylcyclopentene. Positional isomerism affects steric hindrance and thermodynamic stability. For example, 1-substituted derivatives often exhibit lower entropy of vaporization due to symmetric strain distribution .

Functional Analogs: Cycloalkenes and Linear Alkenes

Cyclopentane
  • Reactivity : Cyclopentane, a fully saturated analog, shows negligible reactivity in combustion compared to cyclopentene. Ignition delay times for cyclopentene are 2–3× shorter than cyclopentane under identical conditions (1% fuel, Φ=1, 8.4 atm), highlighting the role of double bonds in accelerating oxidation .
Cyclohexene
  • Combustion Kinetics : Cyclohexene exhibits 30–50% shorter ignition delays than cyclopentene due to larger ring size and higher strain energy, which promotes faster radical formation during autoignition .
  • Thermodynamic Stability : Cyclohexene’s ΔfH° (gas) is approximately -38 kJ/mol, significantly less stable than 1-pentylcyclopentene (-122.6 kJ/mol), reflecting differences in substituent effects .
1-Pentene
  • Physical Properties : Linear 1-pentene (C₅H₁₀) has a boiling point of 303 K, much lower than 1-pentylcyclopentene (452 K), emphasizing the impact of cyclic structure on volatility .
  • Reactivity : 1-Pentene autoignites 4–5× faster than cyclopentene due to the absence of ring strain and greater accessibility for H-atom abstraction .

Data Table: Key Comparative Properties

Compound Molecular Formula Boiling Point (K) ΔfH° (kJ/mol) logP Ignition Delay (ms, at 8.4 atm)
Cyclopentene, 1-pentyl- C₁₀H₁₈ 452.29 -122.6 3.68 ~2.5–3.0 (estimated)
1-Methylcyclopentene C₆H₁₀ ~350 (estimated) -89 (estimated) 2.1 N/A
Cyclohexene C₆H₁₀ 356 -38 2.42 ~1.5–2.0
1-Pentene C₅H₁₀ 303 -20 2.3 ~0.6–0.8

Research Findings

  • Combustion Behavior : Cyclopentene, 1-pentyl- demonstrates intermediate reactivity between cyclopentane and linear alkenes. Its ignition delays are closer to cyclopentane but significantly longer than cyclohexene or 1-pentene, suggesting that ring size and substituent bulkiness jointly inhibit radical propagation .
  • Synthetic Utility: The pentyl group in 1-pentylcyclopentene enhances solubility in nonpolar solvents compared to smaller analogs, making it advantageous in catalytic hydrogenation or polymerization reactions .

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